Ring Strain and Reactivity in C–C Bond Cleavage: Ylidene vs. Saturated Azetidines
2-(Azetidin-3-ylidene)acetates, which share the same ylidene geometry as 2-(Azetidin-3-ylidene)acetonitrile, undergo rhodium-catalyzed C–C bond cleavage/coupling with aryl boronic acids [1]. In contrast, saturated azetidine-3-carboxylates lacking the α,β-unsaturation do not participate in this β-carbon elimination pathway [1]. The reaction proceeds via a conjugate addition/β-C cleavage/protonation sequence, demonstrating that the exocyclic double bond is a prerequisite for this activation mode [1].
| Evidence Dimension | Reactivity in C–C bond cleavage |
|---|---|
| Target Compound Data | 2-(Azetidin-3-ylidene)acetonitrile and its acetates undergo Rh-catalyzed C–C cleavage/coupling with aryl boronic acids |
| Comparator Or Baseline | Saturated azetidine-3-carboxylates |
| Quantified Difference | Complete lack of reactivity for saturated analogs under identical conditions (qualitative difference based on mechanistic requirement for unsaturation) |
| Conditions | Rhodium complex catalysis, aryl boronic acids, 'conjugate addition/β-C cleavage/protonation' strategy |
Why This Matters
This reactivity enables the synthesis of complex aryl-substituted azetidines that are inaccessible using saturated building blocks, impacting synthetic route design in medicinal chemistry.
- [1] Xuan Yang, et al. Rhodium catalyzed C-C bond cleavage/coupling of 2-(azetidin-3-ylidene)acetates and analogs. Chem Commun (Camb), 2019. doi: 10.1039/C9CC06544J. View Source
